molecular formula C7H4Br2FNO B8249805 2,4-Dibromo-5-fluorobenzamide CAS No. 221528-24-1

2,4-Dibromo-5-fluorobenzamide

Cat. No.: B8249805
CAS No.: 221528-24-1
M. Wt: 296.92 g/mol
InChI Key: RVHKYIIFDFSYCP-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzamide: is a chemical compound with the molecular formula C7H4Br2FNO and a molecular weight of 296.92 g/mol . It is a derivative of benzamide, characterized by the presence of two bromine atoms and one fluorine atom on the benzene ring. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, including dibromofluorobenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,4-Dibromo-5-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the use of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in combination with silicon tetrafluoride in the presence of water . The reaction is carried out under controlled conditions to ensure selective bromination and fluorination.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of chloroform as a solvent and aqueous ammonia for the extraction and purification of the final product . The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

2,4-Dibromo-5-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as or in the presence of a suitable solvent.

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide .

Major Products:

    Dibromofluorobenzoic Acid: Formed through hydrolysis of the amide group.

    Substituted Benzamides: Formed through substitution reactions.

Scientific Research Applications

2,4-Dibromo-5-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The amide group can form hydrogen bonds with other molecules, affecting its biological activity .

Comparison with Similar Compounds

    2,4-Dibromo-5-fluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2,4-Dibromo-5-fluorobenzonitrile: Contains a nitrile group instead of an amide group.

    2,4-Dibromo-5-fluorotoluene: Contains a methyl group instead of an amide group.

Uniqueness:

2,4-Dibromo-5-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of an amide group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various synthetic applications.

Properties

IUPAC Name

2,4-dibromo-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHKYIIFDFSYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307969
Record name 2,4-Dibromo-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221528-24-1
Record name 2,4-Dibromo-5-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221528-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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